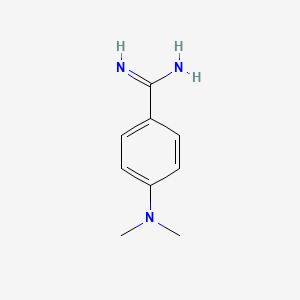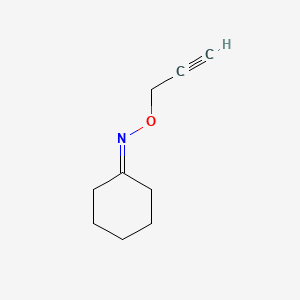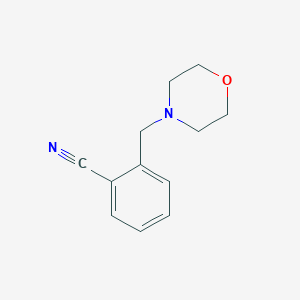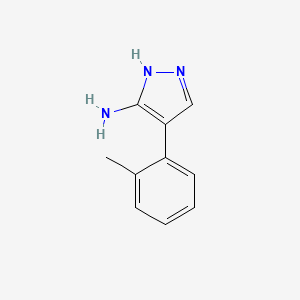
4-(2-Methyl-phenyl)-2H-pyrazol-3-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Methyl-phenyl)-2H-pyrazol-3-ylamine, also known as 4-(2-methylphenyl)-pyrazol-3-amine, is a versatile compound with multiple applications in scientific research. It is a versatile building block for the synthesis of various compounds, and has been used in the synthesis of drug molecules, dyes, and other compounds. In addition, 4-(2-methylphenyl)-pyrazol-3-amine has been found to have various biochemical and physiological effects, making it a useful tool in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry Applications
Research has focused on the synthesis of various derivatives and their potential applications. For instance, derivatives of pyrazole have been synthesized for their antimicrobial properties, showcasing how modifications in the pyrazole structure can lead to compounds with interesting biological activities. Compounds such as 5-chloro-3-methyl-1-phenyl-1Η pyrazole-4-carboxylic acid-substituted benzothiazol-2-ylamide have been synthesized, indicating the chemical versatility and potential for developing new therapeutic agents (Liming et al., 2003). Another study demonstrated the microwave-assisted synthesis of pyrazolopyridines, highlighting a methodological advancement in the efficient synthesis of pyrazole derivatives with antioxidant, antitumor, and antimicrobial activities (El‐Borai et al., 2013).
Crystallography and Structural Studies
Crystallographic studies have been conducted to understand the structural nuances of pyrazole derivatives, which are crucial for their biological activity and chemical reactivity. For example, the crystal structure of the Schiff base ligand derived from pyrazol-3-one and thiazol-2-ylamine was determined, providing insights into the stabilization of structures via intramolecular hydrogen bonds (Thakar et al., 2015).
Biological Activity Studies
Several studies have focused on the biological activities of pyrazole derivatives, including their antimicrobial and antitumor properties. Notably, new N-phenylpyrazole derivatives were synthesized and found to possess potent antimicrobial activity, demonstrating the therapeutic potential of these compounds (Farag et al., 2008). Additionally, combined XRD and DFT studies have contributed to understanding the impact of intramolecular hydrogen bonding on the reactivity of pyrazole derivatives, offering a theoretical basis for the design of more effective compounds (Szlachcic et al., 2020).
Eigenschaften
IUPAC Name |
4-(2-methylphenyl)-1H-pyrazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-7-4-2-3-5-8(7)9-6-12-13-10(9)11/h2-6H,1H3,(H3,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFKIHIEPGLINR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(NN=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B1351713.png)

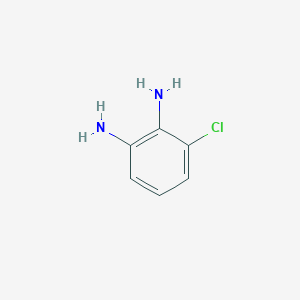
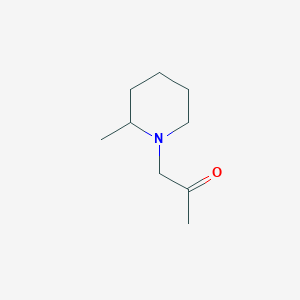
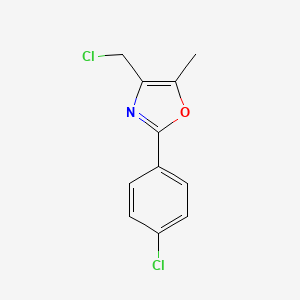
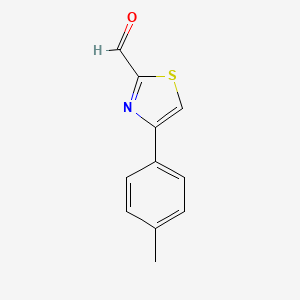
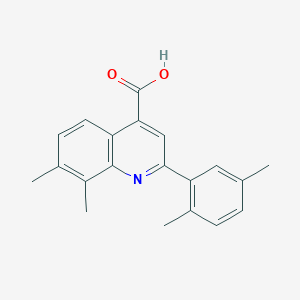
![N-(benzoyloxy)-N-{[4-(4-chlorophenoxy)-3-nitrophenyl]methylene}amine](/img/structure/B1351736.png)


